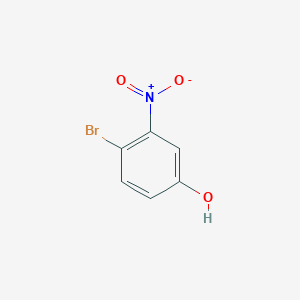

4-Bromo-3-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNZLOXGKDQNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578569 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78137-76-5 | |

| Record name | 4-Bromo-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-nitrophenol from 4-Bromobenzoic Acid

Executive Summary

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-bromo-3-nitrophenol, a valuable chemical intermediate in the pharmaceutical, agrochemical, and dye industries. The synthesis commences with the commercially available starting material, 4-bromobenzoic acid. This document elucidates a robust, multi-step synthetic pathway, detailing not only the procedural steps but also the underlying mechanistic principles and strategic considerations that govern the reaction sequence. The core transformation involves an initial electrophilic nitration of the aromatic ring, followed by a sophisticated conversion of the carboxylic acid moiety into a hydroxyl group via a Hofmann rearrangement and a subsequent Sandmeyer-type reaction. Each stage is presented with detailed protocols, mechanistic diagrams, and critical process parameters, designed to equip researchers and drug development professionals with the knowledge to reliably execute and optimize this synthesis.

Strategic Synthesis Design: A Retrosynthetic Approach

The successful synthesis of this compound from 4-bromobenzoic acid hinges on the correct sequencing of two key transformations: the introduction of a nitro group (–NO₂) and the conversion of the carboxylic acid group (–COOH) to a hydroxyl group (–OH).

A critical analysis of the directing effects of the substituents on the aromatic ring dictates the synthetic strategy.

-

The Carboxylic Acid (–COOH) Group: This is a deactivating group and a meta-director in electrophilic aromatic substitution (EAS).

-

The Bromine (–Br) Atom: This is also a deactivating group but serves as an ortho, para-director in EAS.

Two potential pathways can be envisioned:

-

Pathway A (Nitration First): Nitrate 4-bromobenzoic acid first, then convert the carboxylic acid group.

-

Pathway B (Functional Group Interconversion First): Convert the carboxylic acid to a phenol first, then nitrate the resulting 4-bromophenol.

Pathway B is synthetically unviable. The hydroxyl group (–OH) of a phenol is a powerful activating, ortho, para-directing group. Nitration of 4-bromophenol would overwhelmingly direct the incoming nitro group to the positions ortho to the hydroxyl group, yielding 4-bromo-2-nitrophenol as the major

An In-depth Technical Guide to 4-Bromo-3-nitrophenol: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-nitrophenol, a pivotal halogenated nitroaromatic compound. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, established synthesis protocols, characteristic reactivity, and significant applications of this versatile chemical intermediate. The discussion is grounded in authoritative data, emphasizing the causality behind its chemical behavior and its utility in modern organic synthesis and biomedical research.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring a phenol ring substituted with a bromine atom at the C4 position and a nitro group at the C3 position.[1] This specific substitution pattern of electron-withdrawing (nitro) and deactivating but ortho-, para-directing (bromo) groups, along with the acidic hydroxyl group, imparts a unique reactivity profile, making it a valuable building block in synthetic chemistry.[1][2]

Key identifiers for this compound are:

-

CAS Number: 78137-76-5[3]

-

Molecular Formula: C₆H₄BrNO₃[1]

-

Common Synonyms: 2-Bromo-5-hydroxynitrobenzene, p-Bromo-m-nitrophenol[3][5]

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in various reaction conditions. The compound typically appears as a yellow to brown crystalline solid.[2][3][5] A summary of its key properties is presented below.

| Property | Value | Reference(s) |

| Molecular Weight | 218.00 g/mol | [1][3][4] |

| Appearance | Yellow to brown crystalline solid | [2][3][5] |

| Melting Point | 144-145 °C | [5][6] |

| Boiling Point | 281 °C at 760 mmHg | [5][6] |

| Density | 1.881 g/cm³ | [5][6] |

| pKa (Predicted) | 7.65 ± 0.10 | [3][5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and dichloromethane. | [2][3][7] |

| Flash Point | 124 °C | [5][6] |

| Vapor Pressure | 0.002 mmHg at 25°C | [7] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [5][7] |

Synthesis and Reactivity

The synthesis and subsequent reactions of this compound are dictated by the interplay of its three functional groups.

Synthesis Protocols

Several synthetic routes to this compound have been established. A common and illustrative laboratory-scale method proceeds from 4-bromobenzoic acid. This multi-step synthesis highlights fundamental organic transformations.

Workflow: Synthesis from 4-Bromobenzoic Acid

Sources

- 1. Buy this compound | 78137-76-5 [smolecule.com]

- 2. CAS 78137-76-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.78137-76-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 6. This compound, CAS No. 78137-76-5 - iChemical [ichemical.com]

- 7. chembk.com [chembk.com]

Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-3-nitrophenol (CAS: 78137-76-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS Number: 78137-76-5). As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, a thorough understanding of its analytical profile is essential for quality control, reaction monitoring, and structural confirmation.[1][2][3] This document moves beyond a simple data repository to offer insights into the interpretation of spectroscopic results, the rationale behind experimental choices, and standardized protocols for data acquisition.

This compound is an organic compound featuring a phenol ring substituted with a bromine atom and a nitro group.[2] This substitution pattern imparts specific chemical reactivity and distinct spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78137-76-5 | [1][4] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2][4] |

| Molecular Weight | 218.00 g/mol | [1][5] |

| Monoisotopic Mass | 216.93746 Da | [3][5] |

| Appearance | Yellow to brown solid | [2][3][6] |

| Melting Point | 144-145 °C | [4][7][8] |

| Boiling Point | 281 °C | [4][7][8] |

| pKa | 7.65 ± 0.10 (Predicted) | [3][4] |

| Solubility | Soluble in various organic solvents, limited solubility in water. | [1][2] |

The structure of this compound is fundamental to interpreting its spectra. The relative positions of the hydroxyl, nitro, and bromo groups on the aromatic ring dictate the electronic environment of each atom, leading to a unique spectroscopic fingerprint.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR provides precise information about the electronic environment and connectivity of the aromatic protons.

¹H NMR Spectral Data and Interpretation

Published ¹H NMR data for this compound shows slight variations based on the deuterated solvent used, a common phenomenon that underscores the importance of reporting experimental conditions.

Table 2: ¹H NMR Data for this compound

| Solvent | δ 6.94-6.95 (dd) | δ 7.24-7.35 (d) | δ 7.57 (d) | Source |

| CD₃OD | 6.95 (J = 8.8, 2.9 Hz) | 7.24 (J = 2.9 Hz) | 7.57 (J = 8.8 Hz) | [4] |

| CDCl₃ (Predicted) | 6.94 (J = 8.6, 2.9 Hz) | 7.35 (J = 2.6 Hz) | 7.57 (J = 8.8 Hz) | [7] |

Causality and Peak Assignment:

The aromatic region of the ¹H NMR spectrum displays three distinct signals, consistent with the three protons on the substituted benzene ring.

-

δ ~7.57 (d): This downfield signal corresponds to the proton at position C6. Its deshielding is primarily due to the anisotropic effect of the adjacent bromine atom. It appears as a doublet because it is coupled only to the proton at C5 (ortho-coupling, J ≈ 8.8 Hz).

-

δ ~7.24-7.35 (d): This signal is assigned to the proton at C2. It is significantly deshielded by the adjacent electron-withdrawing nitro group. It appears as a doublet due to coupling with the proton at C6 (meta-coupling, J ≈ 2.6-2.9 Hz). The smaller coupling constant is characteristic of meta-relationships.

-

δ ~6.94-6.95 (dd): This upfield signal corresponds to the proton at C5. It appears as a doublet of doublets because it is coupled to both the C6 proton (ortho-coupling, J ≈ 8.8 Hz) and the C2 proton (meta-coupling, J ≈ 2.9 Hz).

The acidic phenolic proton (OH) signal is often broad and may not be consistently observed or may exchange with deuterium in solvents like CD₃OD. A predicted spectrum in CDCl₃ suggests a broad signal around 5.90 ppm.[7]

Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: Set to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

-

Integrate the signals to determine the relative ratios of the protons.

-

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific spectra for this compound are available from suppliers like ChemicalBook, a general interpretation based on its structure is highly instructive.[4][9]

Expected Characteristic Absorptions:

-

~3200-3500 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp peaks.

-

~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching of the phenol.

-

~1000-1100 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Expected Observations:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic doublet (M⁺ and M+2⁺ peaks) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Expected m/z values: The molecular ion peaks would be expected at m/z ≈ 217 (for C₆H₄⁷⁹BrNO₃) and m/z ≈ 219 (for C₆H₄⁸¹BrNO₃). High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₄BrNO₃ with a calculated exact mass of 216.93746 Da.[5]

-

Fragmentation: Common fragmentation patterns would involve the loss of the nitro group (-NO₂, 46 Da), hydroxyl group (-OH, 17 Da), or bromine atom (-Br, 79/81 Da).

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its chemical structure. ¹H NMR spectroscopy provides unambiguous confirmation of the substitution pattern on the aromatic ring, while IR and MS serve as robust methods to verify the presence of key functional groups and confirm the molecular weight. The protocols and interpretive guidance provided herein offer a framework for researchers to ensure data integrity and achieve a deeper understanding of their analytical results in drug discovery and chemical synthesis applications.

References

-

This compound, CAS No. 78137-76-5. iChemical. Available at: [Link]

-

This compound | C6H4BrNO3 | CID 15817867. PubChem. Available at: [Link]

-

This compound. Six Chongqing Chemdad Co., Ltd. Available at: [Link]

Sources

- 1. Buy this compound | 78137-76-5 [smolecule.com]

- 2. CAS 78137-76-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 78137-76-5 [chemicalbook.com]

- 5. This compound | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.chemscene.com [file.chemscene.com]

- 7. This compound, CAS No. 78137-76-5 - iChemical [ichemical.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound(78137-76-5)FT-IR [m.chemicalbook.com]

A Multi-Spectroscopic Approach to the Structural Elucidation of 4-Bromo-3-nitrophenol: An In-depth Technical Guide

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of chemical synthesis, research, and pharmaceutical development, the definitive confirmation of a molecule's structure is the bedrock upon which all subsequent work is built. An erroneous structural assignment can invalidate extensive research, compromise safety, and lead to significant financial and temporal losses. The subject of this guide, 4-Bromo-3-nitrophenol, serves as an exemplary case for demonstrating a rigorous, multi-faceted analytical workflow. While it is a known compound, treating its analysis with methodical precision allows us to establish a self-validating system of protocols applicable to novel entities. This document eschews a simple recitation of data, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable case for the molecule's identity. We will explore not just the "what" of the data, but the "why" of the experimental choices and the logical framework that transforms spectral outputs into structural certainty.

Molecular Identity & Analytical Strategy

This compound is a halogenated nitroaromatic compound with applications as a reagent and intermediate in organic synthesis.[1][2] Its structure comprises a phenol ring substituted with a bromine atom and a nitro group. The primary objective is to confirm this specific substitution pattern and the presence of all key functional groups.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 78137-76-5 | |

| Molecular Formula | C₆H₄BrNO₃ | [2][3] |

| Molecular Weight | 218.00 g/mol | [3] |

| Monoisotopic Mass | 216.93746 Da | [3][4] |

| Appearance | Yellow to brown crystalline solid | [1] |

| Melting Point | 144-145 °C | [5] |

Our analytical approach is designed as a confirmatory sequence, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental formula, infrared spectroscopy will identify the functional groups, and nuclear magnetic resonance will map the precise atomic connectivity.

Caption: Chemical structure and NMR atom numbering of this compound.

Mass Spectrometry: Confirming Elemental Composition

2.1. The Causality of Ionization

Mass spectrometry (MS) provides the most direct evidence of a molecule's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For a compound like this compound, high-resolution mass spectrometry (HRMS) is the gold standard. The choice of ionization technique is critical; Electrospray Ionization (ESI) is often preferred for polar molecules as it is a "soft" technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming molecular weight.

2.2. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. Dilute this solution 100-fold with a 50:50 mixture of methanol and water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Ionization Source: ESI, operated in both positive and negative ion modes to maximize the probability of observing a strong molecular ion signal.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

-

Validation & Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

2.3. Data Interpretation: The Bromine Isotopic Signature

The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49 ratio). This results in a pair of molecular ion peaks ([M] and [M+2]) separated by 2 Da with an almost 1:1 intensity ratio, providing a definitive signature for the presence of a single bromine atom.[6]

Table 2: Expected High-Resolution Mass Spectrometry Data for C₆H₄BrNO₃

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Ratio |

| [M-H]⁻ | 215.9302 | 217.9281 | ~1:1 |

| [M+H]⁺ | 217.9451 | 219.9430 | ~1:1 |

| [M+Na]⁺ | 239.9270 | 241.9250 | ~1:1 |

Data derived from predicted values.[4]

The experimental observation of an ion pair at m/z ~215.93 and ~217.93 (in negative mode) with near-equal intensity and a mass accuracy within 5 ppm of the calculated values for C₆H₃⁷⁹BrNO₃⁻ and C₆H₃⁸¹BrNO₃⁻ provides powerful, self-validating evidence for the proposed elemental formula.

Infrared Spectroscopy: Identifying Functional Groups

3.1. The Rationale of Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group (e.g., O-H, N-O, C=C) absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum is a molecular fingerprint that confirms the presence of the expected chemical moieties.

3.2. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Validation: A background spectrum of the clean, empty ATR crystal must be acquired immediately before the sample analysis and automatically subtracted from the sample spectrum.

3.3. Data Interpretation: Correlating Bands to Bonds

The IR spectrum is analyzed for absorption bands that are characteristic of the functional groups in this compound. The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is expected for a phenolic compound in the solid state.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Aromatic C-H | 3000-3100 (sharp) | Stretching |

| Aromatic C=C | 1450-1600 | Ring Stretching |

| Nitro N-O | 1520-1560 | Asymmetric Stretching |

| Nitro N-O | 1340-1380 | Symmetric Stretching |

| C-Br | 500-600 | Stretching |

Reference ranges adapted from spectroscopic principles for analogous compounds.[6]

The simultaneous observation of bands for O-H, aromatic C-H, aromatic C=C, and the two distinct N-O stretches provides strong confirmatory evidence for the presence of a hydroxyl group, a nitro group, and a benzene ring.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

4.1. The Logic of NMR for Isomer Differentiation

While MS confirms the formula and IR identifies functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively establish the connectivity of the atoms and distinguish between structural isomers. Both ¹H and ¹³C NMR are required for a complete structural proof. The chemical shifts of the nuclei provide information about their electronic environment, while the coupling patterns in the ¹H NMR spectrum reveal which protons are adjacent to one another.

Caption: Logical workflow for the structural confirmation of this compound.

4.2. Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., deuterated methanol, CD₃OD, or deuterated dimethyl sulfoxide, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The choice of solvent is crucial; solvents like CDCl₃ may not be suitable for this acidic phenol.

-

¹H NMR Acquisition: Acquire the spectrum using a standard 45° pulse angle with a relaxation delay of 2 seconds. Co-add 16 scans for adequate signal.

-

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum using a 30° pulse angle with a 5-second relaxation delay. Accumulate at least 1024 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decays (FIDs). Reference the spectra to the TMS signal.

4.3. Data Interpretation: Assembling the Final Proof

¹H NMR Spectrum The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, confirming the trisubstituted nature of the benzene ring. The coupling constants (J-values) are diagnostic for the relative positions of the protons.

Table 4: Experimental and Predicted ¹H NMR Data for this compound (in CD₃OD)

| Proton (see diagram) | Experimental δ (ppm)[7] | Multiplicity | Coupling Constants (Hz) | Integration | Rationale for Assignment |

| H-5 | 6.95 | Doublet of doublets (dd) | J = 8.8, 2.9 | 1H | Ortho-coupled to H-6 (large J), meta-coupled to H-2 (small J). |

| H-2 | 7.24 | Doublet (d) | J = 2.9 | 1H | Only meta-coupled to H-5. Strongly deshielded by ortho-nitro group. |

| H-6 | 7.57 | Doublet (d) | J = 8.8 | 1H | Only ortho-coupled to H-5. Deshielded by para-bromo group. |

| -OH | ~5.0-9.0 | Broad singlet (br s) | N/A | 1H | Chemical shift is concentration and solvent dependent. Signal will disappear upon D₂O exchange. |

Note: The phenolic proton shift is an estimate and highly variable.

The observed splitting pattern—a doublet of doublets, a doublet, and another doublet—is only consistent with a 1,2,4-trisubstitution pattern. The specific chemical shifts are dictated by the electronic effects of the substituents (-OH is strongly activating, -NO₂ is strongly deactivating, -Br is deactivating).

¹³C NMR Spectrum The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six aromatic carbons. The chemical shifts are predicted based on the substituent effects.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (see diagram) | Predicted δ (ppm) | Rationale for Assignment |

| C-1 | ~155 | Attached to the electronegative -OH group. |

| C-2 | ~120 | Influenced by ortho -NO₂ and meta -OH. |

| C-3 | ~140 | Attached to the electron-withdrawing -NO₂ group. |

| C-4 | ~115 | Attached to the bromine atom (ipso-carbon). |

| C-5 | ~118 | Influenced by ortho -OH and meta -Br/-NO₂. |

| C-6 | ~128 | Influenced by meta -OH and ortho -Br. |

Note: These are estimated values. Actual shifts can vary with solvent.

The combination of six distinct carbon signals with the proton data provides a complete and unambiguous map of the molecule, confirming the structure of this compound.

Conclusion

The structural elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of multiple spectroscopic analyses. Mass spectrometry validates the elemental formula C₆H₄BrNO₃ through its characteristic bromine isotopic pattern and accurate mass measurement.[4] Infrared spectroscopy confirms the presence of the required phenolic, nitro, and aromatic functional groups.[6] Finally, ¹H and ¹³C NMR spectroscopy provide the definitive proof of atomic connectivity, establishing the 1,2,4-trisubstitution pattern on the benzene ring.[7] This comprehensive, self-validating workflow represents a gold standard in analytical chemistry, ensuring the highest degree of confidence in the structural identity of a chemical compound.

References

-

iChemical. (n.d.). This compound, CAS No. 78137-76-5. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4BrNO3). Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3'-nitroacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-3'-nitroacetophenone: Mass spectrum (electron ionization). In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. Retrieved from [Link]

-

Psillakis, E., et al. (2011). Determination of halonitromethanes in treated water. Journal of Chromatography A, 1218(29), 4579-4585. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Kumar, P., et al. (2024). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-10. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound | 78137-76-5 [smolecule.com]

- 3. This compound | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H4BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound, CAS No. 78137-76-5 - iChemical [ichemical.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 78137-76-5 [chemicalbook.com]

Elucidating the Biological Mechanism of Action of 4-Bromo-3-nitrophenol: A Proposed Investigatory Framework

An In-depth Technical Guide for Researchers

Executive Summary

4-Bromo-3-nitrophenol is a halogenated nitroaromatic compound primarily utilized as a precursor in chemical synthesis.[1][2] While preliminary data suggest potential biological activities, including antimicrobial properties, its specific mechanism of action in biological systems remains largely uncharacterized and is a subject of ongoing investigation.[1][3] This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically investigating the compound's biological effects. Instead of detailing a known pathway, this document synthesizes information from its structural analogs and proposes a logical, multi-phased experimental workflow. We will explore hypothesized mechanisms based on the compound's functional groups—the phenolic hydroxyl, the nitro group, and the bromine atom—and provide detailed, self-validating protocols to test these hypotheses. The objective is to equip researchers with the foundational knowledge and practical methodologies required to define the cellular targets and molecular interactions of this compound.

Introduction to this compound: Physicochemical Profile and Known Biological Landscape

This compound is a yellowish solid organic compound whose utility has historically been confined to synthetic chemistry, serving as an intermediate for producing dyes and pharmaceuticals.[2][4] Its structure, featuring a phenol ring substituted with both a bromine atom and a nitro group, suggests a high potential for biological reactivity.[2]

Physicochemical and Toxicological Properties

A thorough understanding of a compound's physical properties is critical for designing relevant biological assays, particularly concerning solubility, delivery to target cells, and potential for membrane interaction.

| Property | Value | Source(s) |

| CAS Number | 78137-76-5 | [1][5] |

| Molecular Formula | C₆H₄BrNO₃ | [1][5] |

| Molecular Weight | 218.01 g/mol | [1][5] |

| Appearance | Yellowish to orange solid | [1][2] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [2][4] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

Current Understanding of Biological Activity

Direct research into the mechanism of this compound is limited. However, existing information and data from related nitrophenolic compounds allow us to form a preliminary assessment.

-

Antimicrobial Potential: The compound has been noted for potential antimicrobial activity, though specific targets and the spectrum of activity are not well-defined.[3]

-

Enzyme/Receptor Interaction: It is hypothesized that this compound may interact with certain enzymes or receptors to influence biochemical pathways, but definitive evidence is lacking.[1]

-

Toxicological Profile of Nitrophenols: The broader class of nitrophenols is associated with toxicity.[6] Studies on 4-nitrophenol, for instance, show that ocular and hematological systems are sensitive targets.[7] Such compounds can act as uncouplers of oxidative phosphorylation, disrupting cellular energy metabolism, though this has not been specifically confirmed for the 4-bromo-3-nitro derivative.

Hypothesized Mechanisms of Action Based on Structural Features

The biological activity of this compound can be dissected by considering the contribution of its key functional groups. The interplay between the phenolic hydroxyl, the electron-withdrawing nitro group, and the lipophilic bromine atom likely dictates its interaction with cellular components.

Caption: Hypothesized mechanism contributions from key functional groups.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be donated, a key feature of protonophores like 2,4-dinitrophenol (DNP). Such molecules can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis and leading to cellular energy depletion and cytotoxicity.

-

Nitro Group: As a strong electron-withdrawing group, the nitro moiety can be enzymatically reduced within the cell to form highly reactive intermediates, such as nitroso and hydroxylamine species or nitro anion radicals. These radicals can react with molecular oxygen to generate superoxide radicals, leading to significant oxidative stress, lipid peroxidation, and DNA damage.

-

Bromine Atom: The substitution with bromine increases the molecule's lipophilicity, which may enhance its ability to permeate biological membranes and accumulate within the cell or specific organelles, thereby increasing its effective concentration at target sites.

A Proposed Experimental Workflow for Mechanism Elucidation

To systematically investigate the mechanism of action, we propose a phased approach, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets.

Caption: Phased experimental workflow for mechanism of action studies.

Phase 1: Confirming Biological Activity and Defining Effective Concentrations

Causality: Before investigating a mechanism, it is essential to confirm the reported biological activity and establish a dose-response relationship. This ensures that subsequent mechanistic studies are performed at relevant, non-necrotic concentrations.

Protocol 1: Antimicrobial Susceptibility Testing

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial cultures, this compound stock solution (in DMSO), positive control antibiotic (e.g., ampicillin), negative control (DMSO vehicle).

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

Include positive control (broth + bacteria + antibiotic), negative control (broth + bacteria + DMSO), and sterility control (broth only) wells.

-

Incubate plates at 37°C for 18-24 hours.

-

Determine the MIC: the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, subculture 10 µL from each well showing no growth onto agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Self-Validation: The inclusion of positive and negative controls validates the assay's performance. Consistent results across biological replicates ensure trustworthiness.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

-

Objective: To measure the compound's cytotoxic effect on a mammalian cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) and determine the IC₅₀ (half-maximal inhibitory concentration).

-

Materials: Selected cell line, DMEM/RPMI-1640 medium, fetal bovine serum (FBS), 96-well plates, this compound stock, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 100 µM to 0.1 µM). Include vehicle controls (DMSO).

-

Incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

-

Add DMSO to solubilize the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀.

-

-

Self-Validation: The dose-dependent decrease in viability and the inclusion of untreated and vehicle-treated controls validate the results.

Phase 2: Investigating Primary Cellular Mechanisms

Causality: Based on the structural hypotheses, the most probable mechanisms are membrane disruption and induction of oxidative stress. The following protocols are designed to directly test these hypotheses using concentrations at or below the determined IC₅₀.

Protocol 3: Mitochondrial Membrane Potential Assay

-

Objective: To assess if the compound disrupts the mitochondrial membrane potential (ΔΨm), which is consistent with a protonophore mechanism.

-

Materials: Cells, this compound, JC-1 or TMRE fluorescent dye, CCCP (a known uncoupler, as a positive control), fluorescence microscope or plate reader.

-

Procedure:

-

Culture cells and treat with the compound at sub-toxic concentrations for a defined period (e.g., 1-6 hours).

-

Incubate the cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

Wash cells and measure the red and green fluorescence.

-

A decrease in the red/green fluorescence ratio indicates depolarization of the mitochondrial membrane.

-

-

Self-Validation: The use of the known uncoupler CCCP as a positive control confirms that the assay system can detect ΔΨm disruption.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Detection

-

Objective: To determine if the compound induces the production of ROS, supporting the nitro-reduction hypothesis.

-

Materials: Cells, this compound, DCFDA-H2 (a ROS-sensitive fluorescent probe), N-acetylcysteine (NAC, a ROS scavenger, as a negative control), H₂O₂ (as a positive control).

-

Procedure:

-

Pre-load cells with DCFDA-H2, which is non-fluorescent until oxidized by ROS inside the cell.

-

Treat cells with the compound, H₂O₂ (positive control), or the compound + NAC.

-

Measure the increase in fluorescence over time using a fluorescence plate reader or flow cytometer.

-

A significant increase in fluorescence indicates ROS production. This effect should be attenuated by the ROS scavenger NAC.

-

-

Self-Validation: The response to the H₂O₂ positive control and the inhibitory effect of the NAC scavenger provide internal validation for the assay.

Conclusion and Future Directions

The framework presented here provides a robust starting point for deciphering the biological mechanism of this compound. The initial phases focus on confirming its bioactivity and testing high-probability mechanisms derived from its chemical structure. Should results from these assays prove positive—for instance, confirming ROS production or mitochondrial uncoupling—the next logical step would be to identify specific molecular targets. This can be achieved through advanced techniques such as thermal shift assays with a cellular lysate, activity-based protein profiling, or unbiased proteomics and transcriptomics to identify pathways perturbed by the compound. The data gathered through this systematic approach will be crucial for determining the true therapeutic or toxicological relevance of this compound.

References

-

Title: this compound | C6H4BrNO3 Source: PubChem URL: [Link]

-

Title: this compound - Introduction Source: ChemBK URL: [Link]

-

Title: Toxicological Profile for Nitrophenols Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: HEALTH EFFECTS - Toxicological Profile for Nitrophenols Source: NCBI Bookshelf URL: [Link]

Sources

- 1. Buy this compound | 78137-76-5 [smolecule.com]

- 2. CAS 78137-76-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C6H4BrNO3 | CID 15817867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

A Technical Guide to Investigating the Antimicrobial Potential of 4-Bromo-3-nitrophenol

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent exploration of novel antimicrobial agents. Halogenated phenolic compounds have emerged as a promising class of molecules with diverse biological activities. This technical guide provides a comprehensive framework for the investigation of 4-Bromo-3-nitrophenol, a compound whose structural motifs—a brominated phenol core and a nitro functional group—suggest a strong potential for antimicrobial efficacy. While direct research on this specific molecule is nascent, this document synthesizes the extensive evidence from related bromophenol and nitrophenol derivatives to build a compelling scientific case and to outline a rigorous, multi-tiered experimental plan. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, from initial screening assays to advanced mechanistic and toxicity studies, to fully characterize the antimicrobial profile of this compound.

Introduction: The Scientific Rationale

This compound (C₆H₄BrNO₃) is an aromatic organic compound distinguished by a phenol ring substituted with both a bromine atom and a nitro group.[1][2][3] While it has established applications as an intermediate in the synthesis of dyes and pharmaceuticals, its biological activities, particularly as a potential antimicrobial agent, remain largely unexplored but are of significant scientific interest.[1][2]

The rationale for investigating this compound stems from the well-documented antimicrobial properties of its constituent chemical classes:

-

Bromophenols: Prevalent in marine organisms like red algae, bromophenols have demonstrated significant antibacterial, antibiofilm, and quorum sensing inhibition activities.[4][5][6] The presence of bromine is considered essential for the antimicrobial and enzyme-inhibiting effects of many of these compounds.[6] Studies on brominated phenoxyphenols have shown efficacy against resilient pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7]

-

Nitrophenols and Nitro Compounds: Nitrophenols are utilized in the manufacturing of fungicides and pesticides.[8] The nitro group is a key feature in several antifungal compounds and can contribute significantly to their biological activity.[9][10][11] Research on flavonoid derivatives has shown that the inclusion of a nitro group can have a significant effect on their antimicrobial properties.[12]

The combination of a bromine atom and a nitro group on a phenolic backbone in this compound presents a unique electronic and steric configuration that warrants a thorough investigation of its potential as a novel antimicrobial agent.

Postulated Mechanisms of Antimicrobial Action

Based on the known mechanisms of related phenolic compounds, this compound is hypothesized to exert its antimicrobial effects through a multi-pronged attack on microbial cells.[13][14][15] The lipophilic nature of the phenol ring allows it to partition into the lipid-rich cell membranes, initiating a cascade of disruptive events.

The primary postulated mechanisms include:

-

Disruption of Cell Membrane Integrity: Phenolic compounds are known to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell lysis.[13][15][16]

-

Enzyme Inhibition: The hydroxyl group of the phenol, along with the electron-withdrawing effects of the bromine and nitro groups, can form hydrogen bonds with microbial proteins, leading to denaturation and inhibition of critical enzymes.[13] This can disrupt essential metabolic pathways such as ATP synthesis.[13][14]

-

Induction of Oxidative Stress: Phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative damage to vital cellular components including DNA, proteins, and lipids, which contributes to microbial cell death.[13][14]

-

Interference with Quorum Sensing and Biofilm Formation: Many brominated compounds are effective inhibitors of quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation.[4][5] By disrupting these pathways, this compound could reduce microbial virulence and render biofilms more susceptible to treatment.

A visual representation of these potential mechanistic pathways is provided below.

Caption: Postulated antimicrobial mechanisms of this compound.

A Phased Experimental Workflow for Antimicrobial Evaluation

A structured, phased approach is critical to systematically evaluate the antimicrobial potential of this compound. The following workflow progresses from broad initial screening to specific mechanistic and safety assessments.

Caption: Phased experimental workflow for antimicrobial evaluation.

Phase 1 & 2: Screening, Potency, and Spectrum Determination

The initial phases focus on confirming antimicrobial activity and quantifying its potency against a representative panel of microorganisms.

Table 1: Summary of Initial Quantitative Experiments

| Experiment | Objective | Key Output Metric | Example Pathogens |

| Disk Diffusion Assay | Qualitative screening for antimicrobial activity. | Zone of Inhibition (mm) | S. aureus, E. coli, P. aeruginosa, C. albicans |

| Minimum Inhibitory Concentration (MIC) | Determine the lowest concentration that inhibits visible microbial growth. | MIC (µg/mL) | Gram-positive, Gram-negative, Fungal strains |

| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Determine the lowest concentration that kills ≥99.9% of the initial inoculum. | MBC/MFC (µg/mL) | Strains showing susceptibility in MIC assay |

| Time-Kill Kinetics | Assess the rate of antimicrobial killing over time at various concentrations. | Log₁₀ CFU/mL reduction vs. Time | Key target pathogen (e.g., MRSA) |

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is fundamental for quantifying the antimicrobial potency of this compound.

Materials:

-

This compound (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Microbial cultures adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative controls (broth only, broth + DMSO)

-

Incubator

Procedure:

-

Prepare Compound Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

-

Inoculate Plates: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well (except the broth-only sterility control).

-

Controls: Include wells for a positive control (serial dilutions of a standard antibiotic), a negative/growth control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

Phase 3: Advanced Mechanistic Characterization

Once potency is established, experiments should focus on elucidating the mechanism of action.

Table 2: Summary of Mechanistic Assays

| Experiment | Objective | Methodology | Expected Outcome for Active Compound |

| Anti-Biofilm Assay | To assess the ability to inhibit biofilm formation or eradicate pre-formed biofilms. | Crystal violet staining to quantify biofilm biomass. | Reduced crystal violet absorbance compared to untreated control. |

| Membrane Permeability Assay | To determine if the compound disrupts the cytoplasmic membrane. | Use of a fluorescent dye (e.g., SYTOX Green) that only enters cells with compromised membranes. | Increased fluorescence signal in treated cells over time. |

| ROS Generation Assay | To measure the induction of intracellular reactive oxygen species. | Use of a cell-permeable probe (e.g., DCFH-DA) that fluoresces upon oxidation by ROS. | Increased fluorescence in treated cells. |

Phase 4: Preliminary Safety & Toxicity Profiling

A crucial step before any consideration for further development is to assess the compound's toxicity against mammalian cells. The therapeutic index—the ratio of toxic concentration to effective concentration—is a key parameter.

Table 3: Summary of Preliminary Safety Assays

| Experiment | Objective | Key Output Metric | Cell Lines/Model |

| Mammalian Cytotoxicity | To determine the concentration that is toxic to mammalian cells. | IC₅₀ (50% inhibitory concentration) | Human embryonic kidney (HEK-293), Human liver carcinoma (HepG2) |

| Hemolysis Assay | To assess the compound's ability to lyse red blood cells. | % Hemolysis | Freshly isolated human or sheep red blood cells |

Data Interpretation and Future Directions

The successful completion of this experimental workflow will generate a comprehensive dataset on the antimicrobial profile of this compound. A promising candidate would exhibit:

-

Low MIC/MBC values against a broad spectrum of pathogens, particularly drug-resistant strains.

-

Favorable time-kill kinetics , demonstrating rapid bactericidal or fungicidal activity.

-

Evidence of membrane disruption, anti-biofilm activity, or other specific mechanisms.

-

A high IC₅₀ value in cytotoxicity assays , leading to a favorable therapeutic index (IC₅₀ / MIC).

Positive results from this foundational analysis would justify progression to more advanced studies, including structure-activity relationship (SAR) analysis of synthesized analogues, in vivo efficacy studies in animal infection models, and more detailed toxicological profiling. The structural simplicity and synthetic accessibility of this compound make it an attractive scaffold for chemical modification to optimize potency and reduce toxicity, paving the way for the development of a new class of antimicrobial therapeutics.

References

-

ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. Retrieved from [Link]

-

PubMed. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC. Retrieved from [Link]

-

IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Retrieved from [Link]

-

Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory.... Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial bromophenols from the marine red alga Rhodomela confervoides | Request PDF. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Bromophenols in Marine Algae and Their Bioactivities - PMC. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C6H4BrNO3 | CID 15817867. Retrieved from [Link]

-

PubMed. (n.d.). Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Antifungal activity of nitro heterocyclic compounds. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Nitrophenols | ToxFAQs™ | ATSDR. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 78137-76-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. CAS 78137-76-5: this compound | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antifungal nitro compounds from skunk cabbage (Lysichitum americanum) leaves treated with cupric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iipseries.org [iipseries.org]

- 16. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-3-nitrophenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 4-Bromo-3-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] An understanding of its solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, developing purification strategies, and formulating products. This document delves into the theoretical principles governing the solubility of this compound, provides detailed experimental protocols for its quantitative determination, and discusses the interpretation of solubility data.

Introduction to this compound and its Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₄BrNO₃.[1] It typically appears as a yellow to orange or brown solid.[1][2] The molecule's structure, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom on a benzene ring, dictates its chemical behavior and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₃ | [3] |

| Molecular Weight | 218.00 g/mol | [3] |

| Appearance | Yellow to orange/brown solid | [1], [2] |

| Melting Point | Approximately 105-109°C | [2] |

| pKa | 7.65 ± 0.10 (Predicted) | |

| Qualitative Solubility in Water | Limited/Almost insoluble | [1], [2] |

| Qualitative Solubility in Organic Solvents | Moderately soluble; soluble in ethanol and dichloromethane | [1], [2] |

The presence of the hydroxyl and nitro groups allows for hydrogen bonding, which influences its solubility in polar solvents. The acidic nature of the phenolic hydroxyl group (predicted pKa ≈ 7.65) is a key characteristic. The bromine atom and the benzene ring contribute to the molecule's lipophilicity.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound in organic solvents is a result of the interplay between several factors:

-

Polarity : this compound is a polar molecule due to the presence of the hydroxyl and nitro functional groups. Therefore, it is expected to be more soluble in polar solvents.

-

Hydrogen Bonding : The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) are likely to be good solvents for this compound.

-

Dipole-Dipole Interactions : The nitro group imparts a strong dipole moment to the molecule, leading to dipole-dipole interactions with polar aprotic solvents.

-

Van der Waals Forces : The aromatic ring and the bromine atom contribute to London dispersion forces, which will play a role in its solubility in less polar solvents.

Based on these principles, a qualitative prediction of solubility in various organic solvents can be made. Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, dimethylformamide) are expected to be effective solvents. Nonpolar solvents (e.g., hexane) are anticipated to be poor solvents.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Materials :

-

Ensure the this compound is of high purity.

-

Use analytical grade organic solvents.

-

Prepare a series of vials with tight-fitting caps.

-

-

Sample Preparation :

-

Add a measured volume (e.g., 5 mL) of the chosen organic solvent to each vial.

-

Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed and that solid remains after equilibration.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator (e.g., 25 °C).

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE). This step is critical to avoid undissolved solid particles in the sample for analysis.

-

-

Sample Analysis :

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (HPLC or UV-Vis spectroscopy, as detailed below).

-

-

Calculation of Solubility :

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the analysis of organic compounds. A reversed-phase HPLC (RP-HPLC) method is recommended for this compound.

Table 2: Example HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Monitor at the absorption maximum (to be determined, likely in the UV range) |

Protocol for HPLC Quantification:

-

Preparation of Standards : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve : Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis : Inject the diluted sample from the solubility experiment and record the peak area.

-

Quantification : Determine the concentration of this compound in the diluted sample using the calibration curve.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, suitable if the solvent does not have significant absorbance at the analysis wavelength. Nitrophenols typically exhibit strong UV absorbance.

Protocol for UV-Vis Quantification:

-

Determine λmax : Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For related nitrophenols, this is often in the range of 300-400 nm.

-

Preparation of Standards : Prepare a series of standard solutions of known concentrations.

-

Calibration Curve : Measure the absorbance of each standard solution at λmax. Create a calibration curve by plotting absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.

-

Sample Analysis : Measure the absorbance of the diluted sample from the solubility experiment at λmax.

-

Quantification : Use the calibration curve to determine the concentration of this compound in the diluted sample.

Expected Solubility Profile and Data Presentation

Table 3: Hypothetical Quantitative Solubility of this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Value (g/L) |

| Methanol | Polar Protic | High | 150 |

| Ethanol | Polar Protic | High | 120 |

| Acetone | Polar Aprotic | High | 180 |

| Acetonitrile | Polar Aprotic | Moderate to High | 90 |

| Dichloromethane | Moderately Polar | Moderate | 50 |

| Ethyl Acetate | Moderately Polar | Moderate | 75 |

| Toluene | Nonpolar | Low | 5 |

| Hexane | Nonpolar | Very Low | <1 |

Disclaimer: The values in Table 3 are hypothetical and for illustrative purposes only. Actual experimental determination is required for accurate data.

Discussion and Interpretation of Results

The experimentally determined solubility data should be interpreted in the context of the molecular structure of this compound and the properties of the solvents.

-

High Solubility in Polar Solvents : The high solubility in polar protic solvents like methanol and ethanol can be attributed to the strong hydrogen bonding interactions between the phenolic hydroxyl group and the solvent molecules. In polar aprotic solvents like acetone, the high solubility is likely due to strong dipole-dipole interactions.

-

Moderate Solubility in Moderately Polar Solvents : Solvents like dichloromethane and ethyl acetate can interact with the polar functional groups of this compound to some extent, while also accommodating the nonpolar aromatic ring, leading to moderate solubility.

-

Low Solubility in Nonpolar Solvents : The limited solubility in nonpolar solvents such as hexane is expected, as these solvents cannot effectively solvate the polar hydroxyl and nitro groups of the solute.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The interplay of polarity, hydrogen bonding, and other intermolecular forces governs its solubility profile. For drug development and chemical synthesis applications, the detailed experimental protocols provided herein will enable researchers to generate the precise and reliable solubility data necessary for their work. The use of robust analytical techniques such as HPLC or UV-Vis spectroscopy is crucial for accurate quantification.

References

-

Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Solubility of 4-Nitrophenol. (n.d.). Solubility of Things. [Link]

-

This compound. (n.d.). ChemBK. [Link]

-

This compound. (n.d.). PubChem. [Link]

Sources

melting point and boiling point of 4-Bromo-3-nitrophenol

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-3-nitrophenol: Melting and Boiling Point Analysis

Executive Summary: This guide provides a comprehensive technical overview of this compound, focusing on its critical physicochemical properties: the melting and boiling points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes experimental data with theoretical principles. It details the molecular characteristics that influence these phase transitions and presents validated, step-by-step protocols for their empirical determination. By integrating safety protocols, workflow visualizations, and a robust reference base, this guide serves as an authoritative resource for the accurate characterization of this important chemical intermediate.

Introduction to this compound

This compound is an organic compound featuring a phenol ring substituted with both a bromine atom and a nitro group.[1] This unique substitution pattern makes it a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical reactivity is significantly influenced by the electron-withdrawing nature of the nitro group and the halogen atom, as well as the acidic hydroxyl group.[1] An accurate understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and application in further synthetic processes.

Chemical Identity and Structure

-

IUPAC Name: this compound[3]

-

CAS Number: 78137-76-5[3]

-

Appearance: Typically a brown or yellow to orange crystalline solid.[1][4][6]

The molecular structure, characterized by the phenolic hydroxyl group, the bromine atom at position 4, and the nitro group at position 3, dictates the compound's polarity and intermolecular forces, which are the primary determinants of its melting and boiling points.

Physicochemical Properties

The phase transition temperatures of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid or liquid state.

Summary of Properties

| Property | Value | Source(s) |

| Melting Point | 144-145 °C | [4][5] |

| Boiling Point | 281 °C (at 760 mmHg) | [4][5] |

| Density | ~1.881 g/cm³ | [4][5] |

| pKa (Predicted) | 7.65 ± 0.10 | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and dichloromethane.[6][7] | [6][7] |

Analysis of Melting Point

The reported melting point for this compound is a sharp range of 144-145 °C.[4][5] A sharp melting range is indicative of high purity for a crystalline solid.[8] The relatively high melting point for a molecule of its size can be attributed to a combination of strong intermolecular forces:

-

Hydrogen Bonding: The phenolic hydroxyl group allows for strong intermolecular hydrogen bonding, which creates a highly ordered and stable crystal lattice that requires significant thermal energy to disrupt.

-

Dipole-Dipole Interactions: The highly polar nitro group (NO₂) and the carbon-bromine (C-Br) bond create significant dipole moments within the molecule, leading to strong dipole-dipole attractions between adjacent molecules in the crystal lattice.

Analysis of Boiling Point

The boiling point of 281 °C is consistent with a polar aromatic compound of this molecular weight.[4][5] The same intermolecular forces that result in a high melting point also contribute to the high boiling point. In the liquid phase, hydrogen bonds and dipole-dipole forces must be overcome for molecules to escape into the vapor phase. The atmospheric pressure is a critical factor, and any deviation from standard pressure (760 mmHg) will alter the observed boiling point.[8]

Experimental Determination of Melting and Boiling Points

The following protocols describe standard laboratory procedures for the accurate determination of the melting and boiling points of this compound.

Safety Precautions and Hazard Management

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9][10]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[9][10]

-

Disposal: Dispose of all chemical waste in designated, approved waste containers according to institutional and local regulations.[9]

Protocol for Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube within a calibrated apparatus to observe the temperature range over which it melts.[8][11]

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load a small amount of the sample.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into a compact column of 2-3 mm in height.[8]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (~144 °C).

-

Observation: When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[11]

-

Recording the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.5 °C).[8]

Protocol for Boiling Point Determination (Microscale Method)

Given the high boiling point and the need to conserve material in a research setting, a microscale method is appropriate.

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10 x 75 mm) to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Sample Addition: Add approximately 0.5 mL of this compound to the test tube. Note: This requires melting the solid first. Gently heat a small quantity in a beaker and transfer the liquid via pipette.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with its open end down.

-

Heating: Suspend the entire assembly in a heating bath (e.g., mineral oil or a sand bath). The heat-transfer medium should be below the level of the sample in the test tube.

-

Observation: Heat the bath gradually. As the liquid's temperature rises and approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Equilibrium: When a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-